BenchChemオンラインストアへようこそ!

2-Chloro-8-fluoro-5-methylquinazolin-4-ol

Lipophilicity Permeability Physicochemical profiling

This tri-substituted quinazolin-4-ol delivers three orthogonal optimization handles in one building block: C2-Cl for SNAr library synthesis, C8-F for metabolic shielding and 19F NMR, and C5-Me for lipophilic pocket occupancy. PSA 46, LogP 3.28, zero rotatable bonds position it in CNS drug-like space for brain-penetrant PARP inhibitors. Unlike mono-substituted analogs, this intermediate enables 10²–10³ compound libraries via iterative C2, C5, C8 diversification – maximizing SAR efficiency.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B13205336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-fluoro-5-methylquinazolin-4-ol
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl
InChIInChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14)
InChIKeyOTTDVUIBYFMSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-fluoro-5-methylquinazolin-4-ol: Distinguishing a Strategic Quinazolin-4-ol Scaffold for Targeted Heterocyclic Synthesis and Kinase-focused Library Design


2-Chloro-8-fluoro-5-methylquinazolin-4-ol (CAS 1592952-02-7, MFCD30753147) is a tri-substituted quinazolin-4-ol characterized by electron-withdrawing 2-chloro and 8-fluoro substituents combined with an electron-donating 5-methyl group on the fused bicyclic core [1]. This substitution pattern generates a polar surface area (PSA) of 46 Ų, a calculated LogP of 3.28, and a rigid, flat architecture (rotatable bond count = 0, Fsp³ = 0.111), positioning it as a compact, lipophilic scaffold distinct from mono-substituted or non-halogenated quinazolin-4-ol analogs [1]. The simultaneous presence of a nucleophilically displaceable chlorine at C2 and a metabolically resistant fluorine at C8 creates orthogonal synthetic handles that are rarely found together in commercially available quinazolin-4-ol building blocks, directly addressing the needs of medicinal chemistry programs that require both iterative diversification and metabolic stability optimization [2].

Why 2-Chloro-8-fluoro-5-methylquinazolin-4-ol Cannot Be Replaced by Simpler Quinazolin-4-ol Analogs in Kinase-focused or Fragment-based Screening Campaigns


Simple quinazolin-4-ol derivatives such as 4-hydroxyquinazoline (PARP-1 IC₅₀ 9.5 µM) or 8-chloroquinazolin-4-ol (PARP-1 IC₅₀ 5.65 µM) have been widely profiled as PARP inhibitors and are readily available, but they lack the strategic substitution pattern necessary for selective kinase hinge-binding design . The 2-chloro substituent serves as a critical leaving group for SNAr diversification, while the 5-methyl group fills a lipophilic pocket that is absent in the parent quinazolin-4-ol core, and the 8-fluoro atom provides both metabolic shielding and favorable electronic modulation [1]. Replacing this compound with a simpler analog forfeits all three functional handles simultaneously: no 2-position leaving group for library synthesis, no 5-methyl group for hydrophobic pocket occupancy, and no 8-fluoro for metabolic protection or ¹⁹F NMR-based binding assays – effectively collapsing three independent optimization vectors into a single, undifferentiated scaffold [1].

Quantitative Differentiators of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol Against Structurally Proximal Analogs Procurable for Medicinal Chemistry


Lipophilicity-Driven Permeability Differentiation Compared to 8-Chloroquinazolin-4-ol

The target compound exhibits a calculated LogP of 3.28, which is 1.30–1.70 log units higher than the LogP values reported for the closely related 8-chloroquinazolin-4-ol (LogP 1.58–1.99, derived from multiple database sources) [1]. This difference translates to an approximately 20- to 50-fold higher calculated octanol-water partition coefficient, predicting superior passive membrane permeability that is critical for intracellular target engagement in whole-cell kinase assays [2].

Lipophilicity Permeability Physicochemical profiling

Orthogonal Synthetic Handles Enable Divergent Library Synthesis Not Accessible from 2-Chloro-5-methylquinazolin-4-ol or 8-Fluoro-5-methylquinazolin-4-ol Alone

The compound simultaneously carries a 2-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and an 8-fluoro atom that remains inert under typical SNAr conditions but provides a ¹⁹F NMR spectroscopic handle and metabolic stabilization [1][2]. The comparator 2-chloro-5-methylquinazolin-4-ol (CAS 1602517-88-3) retains the 2-chloro handle but lacks the 8-fluoro atom, forfeiting both the ¹⁹F NMR capability and the electron-withdrawing effect that modulates the reactivity of the pyrimidine ring . Conversely, 8-fluoro-5-methylquinazolin-4-ol lacks the 2-chloro leaving group entirely, blocking the most common diversification route for quinazoline-based kinase inhibitor synthesis .

Synthetic accessibility Library diversification SNAr chemistry

Reduced Hydrogen-Bond Donor Count vs. 4-Hydroxyquinazoline Improves CNS Drug-likeness and Permeability Prediction

The target compound possesses exactly one hydrogen-bond donor (HBD = 1), which is significantly fewer than the two HBDs present in the unsubstituted 4-hydroxyquinazoline scaffold [1]. According to the CNS MPO (Multiparameter Optimization) scoring paradigm, HBD count ≤1 contributes maximally to the CNS drug-likeness score, directly enhancing the probability of brain penetration [2]. The comparators 8-chloroquinazolin-4-ol (HBD = 1) achieves this same HBD count, but with a substantially lower LogP (1.58 vs 3.28), giving the target compound a distinct and often more desirable position in the CNS chemical space .

Drug-likeness CNS penetration Hydrogen bonding

Class-Level PARP Inhibition Potency Enhancement Potential Over 4-Hydroxyquinazoline Suggested by Substitution Pattern, with 8-Chloroquinazolin-4-ol as Quantitative Baseline

Within the quinazolin-4-ol chemotype, PARP-1 inhibition is a well-established activity: 4-hydroxyquinazoline shows an IC₅₀ of 9.5 µM, and 8-chloroquinazolin-4-ol achieves a 1.7-fold improvement with an IC₅₀ of 5.65 µM . The introduction of the 8-fluoro and 5-methyl substituents in the target compound is structurally analogous to modifications that have yielded low-nanomolar PARP-1 inhibitors in patent literature (e.g., 2-alkyl-8-fluoroquinazolin-4-ones with IC₅₀ < 100 nM) [1]. While direct IC₅₀ data for the target compound are not publicly available, its substitution pattern places it in a SAR region predicted to deliver PARP-1 inhibitory potency exceeding that of 8-chloroquinazolin-4-ol, based on the known enhancement provided by 2-chloro substitution in related quinazolinone PARP inhibitors [1].

PARP-1 inhibition Quinazolin-4-ol pharmacology Structure-activity relationship

Precision Research Applications for 2-Chloro-8-fluoro-5-methylquinazolin-4-ol Proven by Differential Evidence


Design and Synthesis of Focused Kinase Inhibitor Libraries via SNAr Diversification at the 2-Chloro Position

The 2-chloro substituent provides a reliable leaving group for nucleophilic displacement with amines, thiols, or alkoxides, enabling rapid parallel synthesis of 2-functionalized quinazolin-4-ol analogs [Section 3, Evidence Item 2]. This route is extensively precedented in patent literature for generating kinase inhibitor candidates targeting EGFR, VEGFR, and c-Met [1]. The simultaneous presence of the 8-fluoro atom allows for ¹⁹F NMR-based screening of fragment binding and metabolite identification without additional labeling [2].

Metabolic Stability Optimization in Lead Series Using the 8-Fluoro Blocking Group

Fluorine substitution at the 8-position blocks a common site of cytochrome P450-mediated oxidative metabolism on the quinazoline core, as demonstrated by improved microsomal stability data for 8-fluoroquinazoline analogs compared to their 8-H counterparts [Section 3, Evidence Item 1; REFS-3]. The 5-methyl group further contributes to metabolic stability by filling a lipophilic pocket, reducing the entropic penalty of desolvation while avoiding the metabolic liability of larger alkyl groups [4].

Fragment-Based and Structure-Guided Design for CNS-Penetrant PARP-1 Inhibitors

The combination of HBD = 1, PSA = 46 Ų, and LogP = 3.28 positions this compound favorably within CNS drug-likeness space, as defined by the CNS MPO score [Section 3, Evidence Item 3]. When used as a fragment starting point or an early lead scaffold, its predicted PARP-1 inhibitory activity (based on class-level SAR from 8-chloroquinazolin-4-ol, IC₅₀ = 5.65 µM, and patent-reported 2-substituted 8-fluoroquinazolin-4-ones with sub-100 nM IC₅₀) enables medicinal chemistry campaigns seeking brain-penetrant PARP inhibitors for neurodegenerative disease or glioma indications [Section 3, Evidence Item 4; REFS-5].

Building Block for Diversity-Oriented Synthesis (DOS) of Quinazoline-Focused Compound Collections

The rigid, flat scaffold (rotatable bonds = 0, Fsp³ = 0.111) and the presence of three distinct substitution sites (C2, C5, C8) make this compound an ideal core for generating three-dimensional chemical space through successive functionalization [Section 3, Evidence Item 2]. Procurement of this single intermediate enables the synthesis of libraries that span 10²–10³ compounds through iterative C2 displacement, C5 elaboration, and C8 fluorine replacement or retention, a strategy that requires multiple starting materials when using mono-substituted quinazolin-4-ol analogs [1].

Quote Request

Request a Quote for 2-Chloro-8-fluoro-5-methylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.